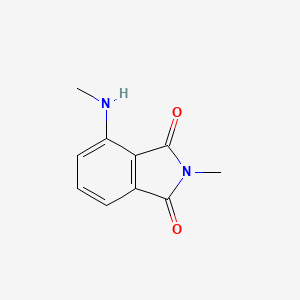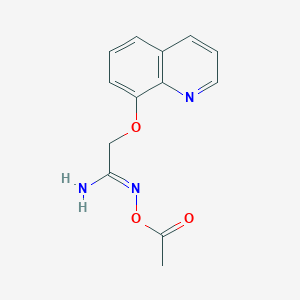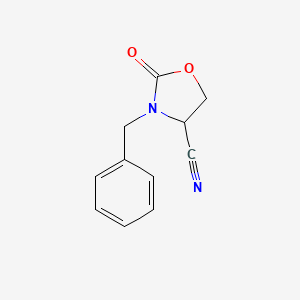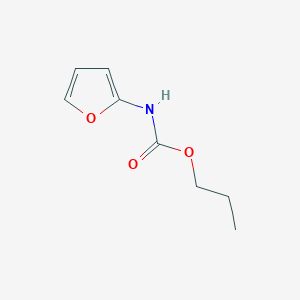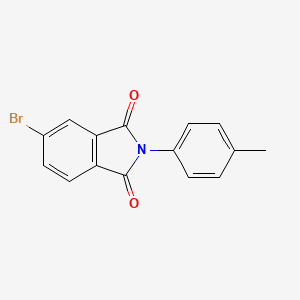
5-Bromo-2-(p-tolyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(p-tolyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom and a p-tolyl group in its structure makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(p-tolyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with p-toluidine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Phthalic Anhydride and p-Toluidine Reaction: The initial step involves the condensation of phthalic anhydride with p-toluidine to form the intermediate isoindoline-1,3-dione derivative.
Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-2-(p-tolyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: New isoindoline-1,3-dione derivatives with different substituents.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or reduced derivatives.
科学的研究の応用
5-Bromo-2-(p-tolyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Chemical Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 5-Bromo-2-(p-tolyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and p-tolyl group play a crucial role in its binding affinity and reactivity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-phenylisoindoline-1,3-dione
- 2-(p-Tolyl)isoindoline-1,3-dione
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
5-Bromo-2-(p-tolyl)isoindoline-1,3-dione is unique due to the presence of both a bromine atom and a p-tolyl group, which confer distinct chemical and biological properties. These structural features enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds.
特性
CAS番号 |
82104-69-6 |
|---|---|
分子式 |
C15H10BrNO2 |
分子量 |
316.15 g/mol |
IUPAC名 |
5-bromo-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15(17)19/h2-8H,1H3 |
InChIキー |
FPYKBHHAHUFFTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)
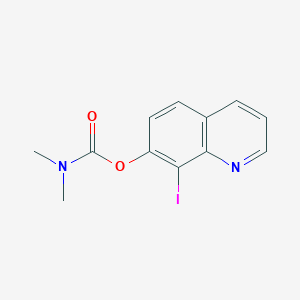
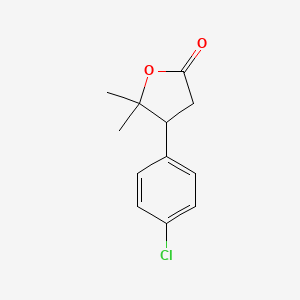
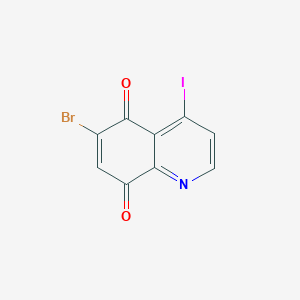
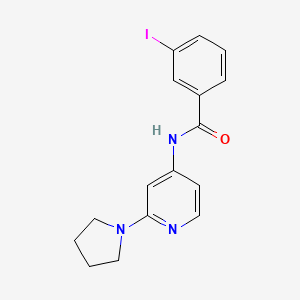
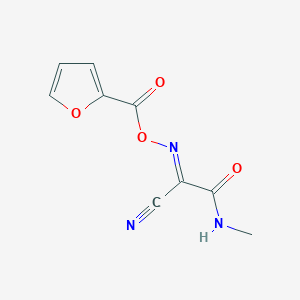
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
